

Physical and chemical properties of Sodium glycochenodeoxycholate for lab use.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium glycochenodeoxycholate

Cat. No.: B120773

[Get Quote](#)

Technical Guide to Sodium Glycochenodeoxycholate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, relevant experimental protocols, and key signaling pathways associated with **sodium glycochenodeoxycholate**. This information is intended to support laboratory research and drug development activities.

Core Properties of Sodium Glycochenodeoxycholate

Sodium glycochenodeoxycholate is a conjugated bile salt formed in the liver from chenodeoxycholic acid and glycine.[1][2] As an amphiphilic molecule, it acts as a biological detergent, playing a crucial role in the emulsification and absorption of fats and fat-soluble vitamins in the small intestine.[1] In the laboratory setting, it is a versatile tool used as a surfactant to enhance the solubility and bioavailability of poorly soluble compounds, in the study of membrane proteins, and as a model compound for investigating bile acid metabolism and hepatocyte apoptosis.[1][3][4]

Physical and Chemical Data

The following table summarizes the key quantitative properties of **sodium glycochenodeoxycholate** for easy reference and comparison.

Property	Value	Source(s)
Synonyms	Glycochenodeoxycholic acid sodium salt, GCDCA	[4]
CAS Number	16564-43-5	
Molecular Formula	C ₂₆ H ₄₂ NNaO ₅	
Molecular Weight	471.61 g/mol	
Appearance	White to off-white or light yellow crystalline powder	
Purity	≥95% (HPLC/TLC)	
Melting Point	170 °C	
Solubility	Water: 50 mg/mL Methanol: 10 mg/mL DMSO: Slightly soluble Ethanol: Soluble	
Critical Micelle Concentration (CMC)	4 - 15 mM (range for conjugated primary bile acids)	[1]
Micellar Average Molecular Weight	900 - 5000 g/mol	
Storage Conditions	Short-term: 2-8 °C Long-term: -20 °C	[4]

Experimental Protocols

This section details methodologies for key experiments involving **sodium glycochenodeoxycholate**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a **sodium glycochenodeoxycholate** sample.

Objective: To separate and quantify **sodium glycochenodeoxycholate** from potential impurities.

Materials:

- **Sodium glycochenodeoxycholate** sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or ammonium acetate (for mobile phase modification)
- Reference standard of **sodium glycochenodeoxycholate**
- HPLC system with a C18 column and UV detector

Methodology:

- Sample Preparation: Accurately weigh and dissolve the **sodium glycochenodeoxycholate** sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
- Standard Preparation: Prepare a series of standard solutions of the reference compound with known concentrations to create a calibration curve.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.01% formic acid to improve peak shape.^[5]

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector at a low wavelength (e.g., 200-210 nm), as bile acids lack a strong chromophore.
- Injection Volume: 10-20 µL.
- Analysis:
 - Inject the standard solutions to establish the calibration curve.
 - Inject the sample solution.
 - The purity is calculated by comparing the peak area of the **sodium glycochenodeoxycholate** in the sample to the total area of all peaks detected in the chromatogram.

Induction and Detection of Apoptosis in Hepatocytes

This protocol describes how to induce apoptosis in a liver cell line using **sodium glycochenodeoxycholate** and quantify the effect using flow cytometry.

Objective: To study the cytotoxic effects of **sodium glycochenodeoxycholate** and its role in inducing programmed cell death.

Materials:

- Hepatocyte cell line (e.g., HepG2, L02)
- **Sodium glycochenodeoxycholate**
- Cell culture medium (e.g., DMEM) and supplements
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

Methodology:

- Cell Culture: Culture hepatocytes under standard conditions (37°C, 5% CO₂).
- Induction of Apoptosis:
 - Seed the cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with varying concentrations of **sodium glycochenodeoxycholate** (e.g., 50-500 µM) for a specified duration (e.g., 24 hours).^[2] Include an untreated control group.
- Cell Staining:
 - After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.
 - Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit.
 - Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
 - Incubate in the dark at room temperature for 15 minutes.^[6]
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer.
 - Live cells will be negative for both Annexin V and PI.
 - Early apoptotic cells will be Annexin V positive and PI negative.
 - Late apoptotic or necrotic cells will be positive for both Annexin V and PI.^[6]

Determination of Critical Micelle Concentration (CMC)

This protocol provides a general framework for determining the CMC of bile salts.

Objective: To find the concentration at which **sodium glycochenodeoxycholate** monomers begin to self-assemble into micelles in an aqueous solution.

Methodology (using Surface Tension as an example):

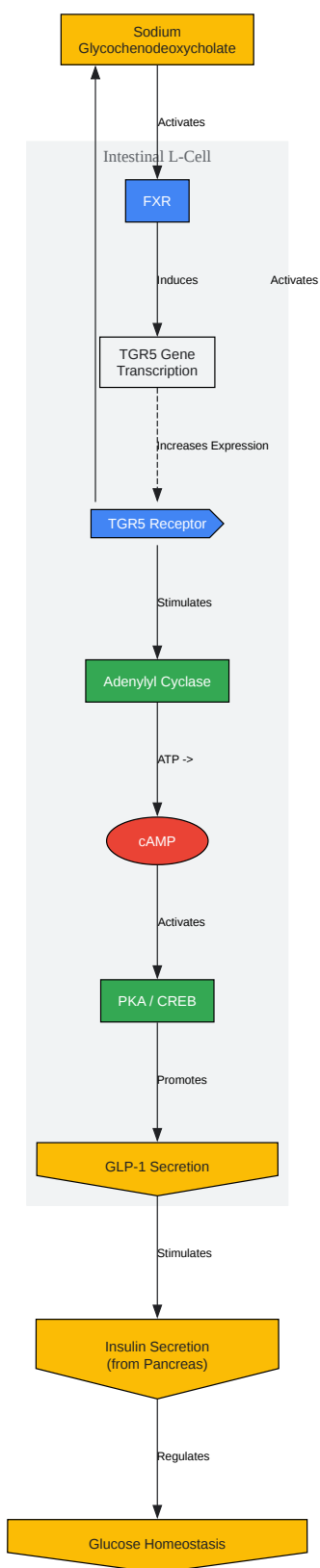
- Solution Preparation: Prepare a series of aqueous solutions of **sodium glycochenodeoxycholate** with increasing concentrations.
- Measurement:
 - Measure the surface tension of each solution using a tensiometer.
 - Initially, the surface tension will decrease sharply as the concentration of the bile salt increases.
- Data Analysis:
 - Plot the surface tension as a function of the logarithm of the **sodium glycochenodeoxycholate** concentration.
 - The plot will show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration (CMC).[7] Above this concentration, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the surface.[7]

Signaling Pathways

Sodium glycochenodeoxycholate is a key signaling molecule that activates the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5. The interplay between these two receptors is crucial for regulating bile acid homeostasis, glucose metabolism, and inflammatory responses.[8]

FXR and TGR5 Signaling Crosstalk

In intestinal L-cells, FXR and TGR5 are co-expressed and work in concert. Activation of FXR by bile acids like glycochenodeoxycholate can induce the transcription of the TGR5 gene, enhancing the cell's sensitivity to bile acids.[8] The activation of TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This rise in cAMP activates protein kinase A (PKA) and CREB, which ultimately promotes the secretion of glucagon-like peptide-1 (GLP-1).[8] GLP-1 is a critical incretin hormone that stimulates insulin secretion from the pancreas, thereby playing a vital role in maintaining glucose homeostasis.[8]



[Click to download full resolution via product page](#)

Caption: FXR and TGR5 signaling crosstalk in an intestinal L-cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium glycochenodeoxycholate - CAS-Number 16564-43-5 - Order from Chemodex [chemodex.com]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Sodium glycochenodeoxycholate for lab use.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120773#physical-and-chemical-properties-of-sodium-glycochenodeoxycholate-for-lab-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com